N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H20Cl2N6O |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H20Cl2N6O/c1-15-10-20(23-16(2)31-33(24(23)29-15)19-6-4-3-5-7-19)25(34)30-18-12-28-32(14-18)13-17-8-9-21(26)22(27)11-17/h3-12,14H,13H2,1-2H3,(H,30,34) |
InChI Key |
DGFCWFCKRMOJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization to yield the pyrazole ring.
Construction of the Pyrazolo[3,4-b]pyridine Core: The pyrazole derivative is then reacted with 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under suitable conditions to form the desired core structure.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the pyrazolo[3,4-b]pyridine core using appropriate coupling agents and conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
